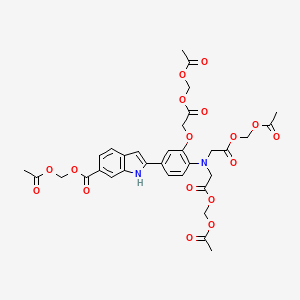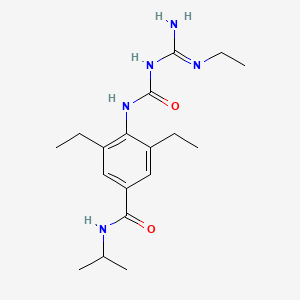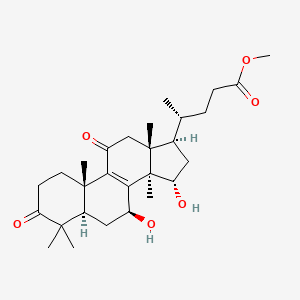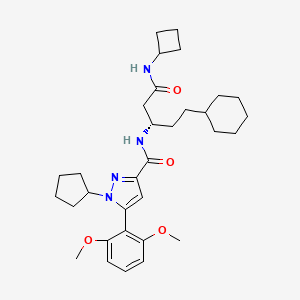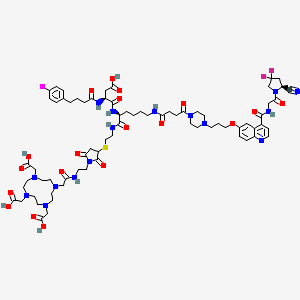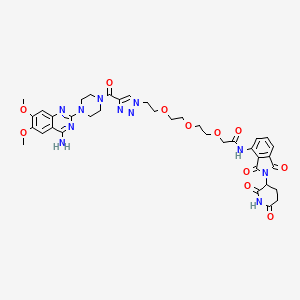
alpha1A-AR Degrader 9c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha1A-AR Degrader 9c is a potent, selective, and reversible proteolysis-targeting chimera (PROTAC) degrader targeting the alpha1A adrenergic receptor. It has a degradation concentration (DC50) of 2.86 micromolar and exhibits anti-proliferative effects against PC-3 cells with an inhibitory concentration (IC50) of 6.12 micromolar . This compound demonstrates significant antitumor activity and holds potential for prostate cancer research .
Vorbereitungsmethoden
Alpha1A-AR Degrader 9c is synthesized by linking the alpha-adrenoceptor antagonist Prazosin with a cereblon ligand Pomalidomide through a linker . The preparation method involves several steps:
Synthesis of Prazosin Derivative: Prazosin is modified to introduce a functional group that can be linked to the cereblon ligand.
Synthesis of Pomalidomide Derivative: Pomalidomide is similarly modified to introduce a functional group compatible with the linker.
Linker Synthesis: A suitable linker is synthesized to connect the Prazosin and Pomalidomide derivatives.
Coupling Reaction: The Prazosin derivative, linker, and Pomalidomide derivative are coupled together under specific reaction conditions to form this compound.
Analyse Chemischer Reaktionen
Alpha1A-AR Degrader 9c undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Substitution reactions can take place at the triazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Alpha1A-AR Degrader 9c has several scientific research applications:
Chemistry: Used as a tool compound to study the degradation of alpha1A adrenergic receptors.
Biology: Employed in cellular studies to investigate the role of alpha1A adrenergic receptors in various biological processes.
Medicine: Holds potential for the development of new therapeutic strategies for prostate cancer by targeting and degrading alpha1A adrenergic receptors.
Industry: Utilized in the development of new PROTAC-based drugs and research tools
Wirkmechanismus
Alpha1A-AR Degrader 9c exerts its effects by promoting the proteasomal degradation of the alpha1A adrenergic receptor. The compound binds to the alpha1A adrenergic receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome . This degradation process results in the downregulation of alpha1A adrenergic receptor levels, thereby inhibiting the proliferation of prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Alpha1A-AR Degrader 9c is unique due to its high selectivity and potency in degrading the alpha1A adrenergic receptor. Similar compounds include:
Dovitinib-RIBOTAC: A targeted RNA degrader that cleaves pre-miR-21.
PhosTAC7: Induces ternary protein complex formation and dephosphorylation of phosphatidylserine 318.
PROTAC CDK9 Degrader-8: A potent degrader of CDK9 used in cancer research.
These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in targeting the alpha1A adrenergic receptor .
Eigenschaften
Molekularformel |
C38H43N11O11 |
|---|---|
Molekulargewicht |
829.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52) |
InChI-Schlüssel |
SFODRSARUJDQSA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



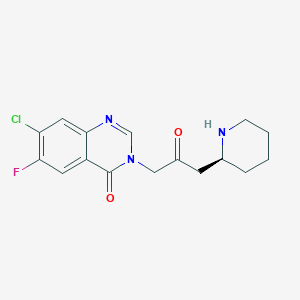
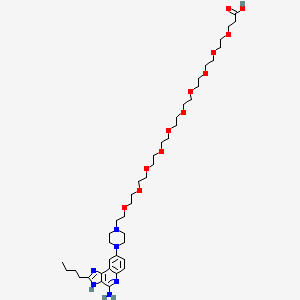
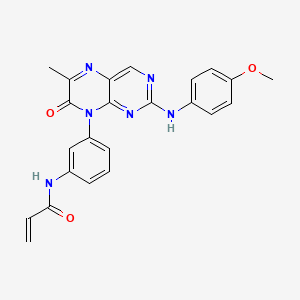
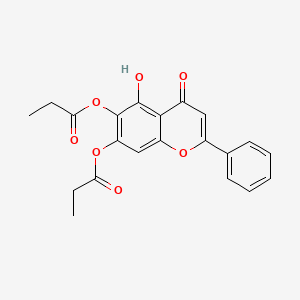

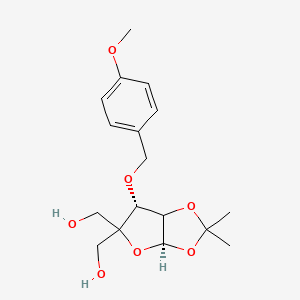
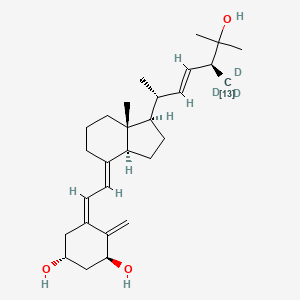
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)
